Methyl 1,2-dihydroacenaphthylene-5-carboxylate
CAS No.: 92253-98-0
Cat. No.: VC21432496
Molecular Formula: C14H12O2
Molecular Weight: 212.24g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92253-98-0 |
---|---|
Molecular Formula | C14H12O2 |
Molecular Weight | 212.24g/mol |
IUPAC Name | methyl 1,2-dihydroacenaphthylene-5-carboxylate |
Standard InChI | InChI=1S/C14H12O2/c1-16-14(15)12-8-7-10-6-5-9-3-2-4-11(12)13(9)10/h2-4,7-8H,5-6H2,1H3 |
Standard InChI Key | SKSBXJMIJGEWBR-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C2CCC3=C2C1=CC=C3 |
Canonical SMILES | COC(=O)C1=CC=C2CCC3=C2C1=CC=C3 |
Introduction
Structural Characteristics and Classification
Molecular Structure
Methyl 1,2-dihydroacenaphthylene-5-carboxylate is structurally derived from acenaphthylene, featuring a naphthalene core with an ethylene bridge connecting positions 1 and 8. The "1,2-dihydro" designation indicates that the double bond in the five-membered ring has been reduced, creating a saturated ethylene bridge. The distinguishing feature is the methyl carboxylate group (-COOCH₃) at position 5 of the acenaphthylene skeleton.
Chemical Identity and Relationship
The compound is the methyl ester derivative of 1,2-dihydroacenaphthylene-5-carboxylic acid (also known as 5-acenaphthenecarboxylic acid), which has the CAS number 55720-22-4 . While the parent acid is well-documented, the methyl ester derivative has received less attention in published literature, representing an area for further research exploration.
Physicochemical Properties
Basic Physical Properties
Based on the structural relationship to 1,2-dihydroacenaphthylene-5-carboxylic acid and general esterification principles, the following properties of methyl 1,2-dihydroacenaphthylene-5-carboxylate can be estimated:
Property | Estimated Value | Basis |
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Molecular Formula | C₁₄H₁₂O₂ | Derived from parent acid with additional methyl group |
Molecular Weight | 212.25 g/mol | Calculated from molecular formula |
Physical State | Crystalline solid | Based on similar aromatic esters |
Color | White to pale yellow | Typical for aromatic compounds |
Advanced Physical Properties
The compound would likely exhibit properties that differ from its parent acid due to the esterification of the carboxylic group:
Synthesis and Preparation Methods
Esterification of the Parent Acid
The most direct approach to synthesizing methyl 1,2-dihydroacenaphthylene-5-carboxylate would be through the esterification of 1,2-dihydroacenaphthylene-5-carboxylic acid. This process typically involves reaction with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction can be represented as:
1,2-dihydroacenaphthylene-5-carboxylic acid + CH₃OH → methyl 1,2-dihydroacenaphthylene-5-carboxylate + H₂O
Alternative Synthetic Approaches
Several alternative methodologies could potentially be employed:
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Diazomethane Methylation: Treatment of the carboxylic acid with diazomethane (CH₂N₂) in ether would yield the methyl ester under mild conditions, suitable for acid-sensitive compounds.
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Dimethyl Sulfate Method: Reaction of the carboxylate salt with dimethyl sulfate in the presence of a base could produce the desired methyl ester.
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Thionyl Chloride/Methanol Route: Conversion of the carboxylic acid to an acid chloride using thionyl chloride, followed by reaction with methanol.
Similar methylation strategies have been documented for related heterocyclic compounds, as seen in the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate .
Chemical Reactivity and Reactions
Hydrolysis
As an ester, methyl 1,2-dihydroacenaphthylene-5-carboxylate would be susceptible to hydrolysis under both acidic and basic conditions, reverting to the parent carboxylic acid. Basic hydrolysis (saponification) would proceed more rapidly and irreversibly:
Methyl 1,2-dihydroacenaphthylene-5-carboxylate + NaOH → Sodium 1,2-dihydroacenaphthylene-5-carboxylate + CH₃OH
Transesterification
The compound would likely undergo transesterification reactions with other alcohols in the presence of appropriate catalysts:
Methyl 1,2-dihydroacenaphthylene-5-carboxylate + R-OH ⇌ R-1,2-dihydroacenaphthylene-5-carboxylate + CH₃OH
Reduction
The ester functionality could be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄):
Methyl 1,2-dihydroacenaphthylene-5-carboxylate + LiAlH₄ → 5-(hydroxymethyl)-1,2-dihydroacenaphthylene
Structural Analysis and Characterization
Conformational Analysis
The carboxylate group would likely adopt a conformation placing the carbonyl oxygen nearly coplanar with the aromatic ring system to maximize conjugation. This arrangement would be similar to what is observed in other aromatic esters and in related structures like those described in the crystallographic studies of heterocyclic compounds .
Applications and Significance
Synthetic Utility
Methyl 1,2-dihydroacenaphthylene-5-carboxylate could serve as a valuable synthetic intermediate in the preparation of more complex molecules. The ester group provides a versatile handle for further functionalization, allowing:
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Conversion to other functional groups (amides, alcohols, etc.)
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Use in cross-coupling reactions
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Application in the synthesis of larger polycyclic systems
Materials Science Applications
Acenaphthylene derivatives have attracted interest in materials science due to their rigid, planar structure and electronic properties. Methyl 1,2-dihydroacenaphthylene-5-carboxylate could potentially find applications in:
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Organic electronic devices
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Liquid crystalline materials
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Fluorescent probes and sensors
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Precursors for specialized polymers
Comparative Analysis with Related Compounds
A comparison with structurally related compounds provides additional context for understanding methyl 1,2-dihydroacenaphthylene-5-carboxylate:
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